[1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
Description
Properties
Molecular Formula |
C12H11F3N2O |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
[2-benzyl-5-(trifluoromethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)11-6-10(8-18)17(16-11)7-9-4-2-1-3-5-9/h1-6,18H,7-8H2 |
InChI Key |
OBKJDSKMNILANE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule’s structure necessitates three key transformations:
- Pyrazole ring construction with a trifluoromethyl group at position 3.
- N1-benzylation to introduce the aromatic substituent.
- C5-hydroxymethylation via reduction of a carbonyl precursor.
Two primary routes dominate the literature: cyclocondensation of pre-functionalized intermediates and post-synthetic modification of a pre-formed pyrazole core .
Cyclocondensation Route: Pyrazole Ring Formation
Hydrazine-Based Cyclization
The pyrazole scaffold is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For [1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol, trifluoromethylacetylacetone serves as the diketone precursor. Reacting this with benzylhydrazine in ethanol under reflux yields 1-benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.
Reaction Conditions :
The aldehyde intermediate is subsequently reduced to the primary alcohol using sodium borohydride (NaBH4) in methanol at 0°C. This step achieves near-quantitative conversion (95% yield).
Transition Metal-Catalyzed Cycloaddition
Copper-catalyzed [3+2] cycloaddition between terminal alkynes and diazo compounds offers an alternative pathway. For example, reacting 3-benzyl-1-diazo-2-trifluoromethylpropan-2-one with phenylacetylene in the presence of Cu(I) generates the pyrazole core with inherent C5-formyl functionality.
Optimization Challenges :
Post-Synthetic Modification of Pyrazole Intermediates
N1-Benzylation Strategies
Benzylation of 3-(trifluoromethyl)-1H-pyrazol-5-ylmethanol is achieved using benzyl bromide under basic conditions. Deprotonation of the pyrazole nitrogen with potassium carbonate (K2CO3) in dimethylformamide (DMF) facilitates nucleophilic substitution.
Critical Parameters :
Carbonyl Reduction Methodologies
The hydroxymethyl group at C5 is introduced via reduction of ester or aldehyde precursors:
Borane-Tetrahydrofuran (BH3·THF) Reduction
A solution of 1-benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in tetrahydrofuran (THF) is treated with BH3·THF at 20°C for 3 hours. After aqueous workup and extraction, the alcohol is isolated in 58% yield.
Advantages :
Lithium Aluminum Hydride (LiAlH4) Reduction
Ethyl 1-benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is reduced with LiAlH4 in dry diethyl ether. The reaction proceeds exothermically, requiring careful temperature control (−10°C to 0°C). Yields exceed 80% after purification.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 6.45 (s, 1H, pyrazole-H), 4.75 (s, 2H, N-CH2-Ar), 4.62 (s, 2H, CH2OH), 3.10 (br s, 1H, OH).
- 13C NMR (100 MHz, CDCl3): δ 144.2 (pyrazole-C3), 137.5 (q, J = 38 Hz, CF3), 128.9–127.1 (Ar-C), 61.8 (CH2OH).
- HRMS : m/z calcd. for C12H11F3N2O [M+H]+: 273.0845; found: 273.0848.
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H2O:MeCN) confirms ≥98% purity, with retention time = 6.2 min.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, [1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the development of fluorinated compounds .
Biology: Its structure allows it to interact with various biological targets, making it useful in drug discovery and development .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for the development of new pharmaceuticals .
Industry: In the industrial sector, [1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and coatings .
Mechanism of Action
The mechanism of action of [1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target . The compound’s effects are mediated through its binding affinity and selectivity for specific proteins, which can influence various physiological processes .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- C5 Functionalization: The hydroxymethyl group (-CH₂OH) is conserved across analogs, enabling hydrogen bonding and derivatization (e.g., phosphorylation, esterification). Phenoxy or thienyl substituents introduce π-system diversity, influencing electronic properties .
- Trifluoromethyl Position : All analogs retain the CF₃ group at C3, critical for metabolic stability and modulating dipole moments .
Physicochemical and Functional Properties
- Stability : CF₃-containing analogs show improved oxidative stability; however, the hydroxymethyl group may necessitate storage at low temperatures (+4°C) to prevent degradation .
- Ligand Potential: The target compound’s benzyl group and CF₃ moiety make it a candidate for boron complexation (as seen in related pyrazole-biphenylboron systems) .
Biological Activity
The compound [1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol, also known as 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzyl alcohol, belongs to the pyrazole class of compounds which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H11F3N2O
- Molecular Weight : 256.228 g/mol
- CAS Number : 892502-29-3
- InChI Key : HLMRFDCLSUXVQC-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including [1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol. Research indicates that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines. For instance:
- Breast Cancer : The compound has shown significant antiproliferative effects on MDA-MB-231 cells.
- Liver Cancer : Inhibition of HepG2 cell growth has also been noted.
Table 1 summarizes the anticancer activities observed in various studies:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.0 | |
| Liver Cancer | HepG2 | 4.5 | |
| Lung Cancer | A549 | 6.0 |
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. A study demonstrated that compounds with similar structures exhibited significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- COX Inhibition : Compounds showed IC50 values ranging from 0.01 to 5.40 µM against COX-1 and COX-2.
Table 2 presents the anti-inflammatory activities of related compounds:
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored extensively. The compound has shown activity against both Gram-positive and Gram-negative bacteria:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Exhibited activity against Escherichia coli and Pseudomonas aeruginosa.
The mechanisms through which [1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer proliferation and inflammation.
- Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in cancer cells.
- Antioxidant Properties : Pyrazole derivatives often exhibit antioxidant activity, contributing to their protective effects against cellular damage.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in vivo:
- Study on Tumor Growth Inhibition : A mouse model was used to assess the effect of the compound on tumor growth, demonstrating a significant reduction in tumor size compared to control groups.
- Inflammation Model : In a carrageenan-induced paw edema model, treatment with the compound resulted in a marked decrease in inflammation compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones. For example, methanol can act as both a solvent and nucleophile in acidic conditions (e.g., HCl catalysis) to facilitate pyrazole ring formation . Optimization includes controlling temperature (50–60°C) and solvent polarity to enhance yield and purity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- NMR : Confirm the benzyl group (δ 4.5–5.0 ppm for CH2), trifluoromethyl (δ -60 to -70 ppm in ¹⁹F NMR), and methanol moiety (δ 3.5–4.0 ppm in ¹H NMR) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₂F₃N₂O: theoretical 265.09) .
Q. What are the common stability challenges during storage, and how can they be mitigated?
- Methodological Answer : The trifluoromethyl group may hydrolyze under prolonged exposure to moisture. Store the compound in anhydrous conditions (desiccator, argon atmosphere) at -20°C. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation products .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ group deactivates the pyrazole ring, requiring tailored catalysts (e.g., Pd(PPh₃)₄ with Buchwald-Hartwig conditions) for C–N bond formation. Computational studies (DFT) predict electrophilic substitution at the 5-position due to electronic effects . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids demonstrates moderate yields (40–60%) .
Q. What strategies are effective for resolving crystallographic disorder in X-ray structures of this compound?
- Methodological Answer : Use the SHELXL program for refinement, applying restraints to the benzyl and trifluoromethyl groups. High-resolution data (<1.0 Å) and twinning detection (via PLATON) are essential. Disorder modeling (e.g., split positions for CF₃) improves R-factors (<0.05) .
Q. How can this compound serve as a precursor for bioactive molecules targeting enzyme inhibition?
- Methodological Answer : Functionalize the methanol group via esterification or oxidation to a ketone for enhanced binding. For example, sulfonamide derivatives of pyrazole-methanol hybrids show COX-2 inhibition (IC₅₀ ~50 nM) in vitro. Docking studies (AutoDock Vina) highlight interactions with His90 and Tyr355 residues .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases) can separate enantiomers. Asymmetric synthesis using Evans’ oxazolidinones or Jacobsen catalysts achieves >90% ee. Process optimization requires minimizing racemization during workup (e.g., avoiding strong bases) .
Contradictions and Resolutions
- vs. 19 : While methanol/HCl is optimal for pyrazole formation , prolonged exposure to acidic conditions may degrade the trifluoromethyl group . Resolution: Use stoichiometric HCl and monitor reaction progress via TLC.
- vs. 18 : Trifluoromethyl pyrazoles show dual bioactivity (COX-2 inhibition vs. OLED applications ). Researchers must tailor functionalization based on target applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
